molecular formula C20H28N2O2 B12171954 N-cycloheptyl-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide

N-cycloheptyl-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide

Cat. No.: B12171954
M. Wt: 328.4 g/mol
InChI Key: YCHNDROXYWPZOP-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide typically involves the reaction of an indole derivative with a cycloheptyl acetamide precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The specific steps may vary, but a general approach involves:

    Formation of the Indole Derivative: This step involves the synthesis of the indole core structure, which can be achieved through various methods such as Fischer indole synthesis or Bartoli indole synthesis.

    Attachment of the Cycloheptyl Group: The cycloheptyl group is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with a cycloheptyl halide in the presence of a base.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate product with an acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, bases, and other nucleophiles or electrophiles under appropriate solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N-cycloheptyl-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-2-(2-methoxyphenyl)acetamide
  • N-cycloheptyl-2-(1-naphthyloxy)acetamide
  • N-cycloheptyl-2-(2-oxopyrrolidin-1-yl)acetamide

Uniqueness

N-cycloheptyl-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide is unique due to its specific indole core structure and the presence of the cycloheptyl and methoxyethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

N-cycloheptyl-2-[1-(2-methoxyethyl)indol-3-yl]acetamide

InChI

InChI=1S/C20H28N2O2/c1-24-13-12-22-15-16(18-10-6-7-11-19(18)22)14-20(23)21-17-8-4-2-3-5-9-17/h6-7,10-11,15,17H,2-5,8-9,12-14H2,1H3,(H,21,23)

InChI Key

YCHNDROXYWPZOP-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CC(=O)NC3CCCCCC3

Origin of Product

United States

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